![molecular formula C12H21NO2 B7473669 Azepan-1-yl(oxan-4-yl)methanone](/img/structure/B7473669.png)
Azepan-1-yl(oxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(oxan-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation. In
Mechanism of Action
Azepan-1-yl(oxan-4-yl)methanone irreversibly binds to the mutated form of EGFR (T790M) and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. Unlike first-generation EGFR TKIs, such as erlotinib and gefitinib, Azepan-1-yl(oxan-4-yl)methanone selectively targets the mutant EGFR and spares the wild-type EGFR, reducing the risk of toxicity.
Biochemical and Physiological Effects:
In preclinical studies, Azepan-1-yl(oxan-4-yl)methanone has been shown to significantly inhibit tumor growth in NSCLC cell lines with EGFR T790M mutation. In clinical trials, Azepan-1-yl(oxan-4-yl)methanone has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR TKI therapy. However, some patients may develop resistance to Azepan-1-yl(oxan-4-yl)methanone over time.
Advantages and Limitations for Lab Experiments
The advantages of Azepan-1-yl(oxan-4-yl)methanone for lab experiments include its high selectivity for mutated EGFR, its irreversible binding to the target, and its ability to induce apoptosis in cancer cells. However, the limitations of Azepan-1-yl(oxan-4-yl)methanone include its potential for resistance development and its lack of efficacy in NSCLC patients without EGFR T790M mutation.
Future Directions
For Azepan-1-yl(oxan-4-yl)methanone research include investigating its efficacy in combination with other targeted therapies or immunotherapies, identifying biomarkers of response and resistance, and exploring its potential in other cancer types with EGFR T790M mutation. Additionally, further studies are needed to elucidate the mechanisms of resistance to Azepan-1-yl(oxan-4-yl)methanone and to develop strategies to overcome it.
Synthesis Methods
The synthesis of Azepan-1-yl(oxan-4-yl)methanone involves the reaction of 6-bromo-4-(dimethylamino)quinazoline with 1-(2,2,2-trifluoroacetyl)azepan-3-ol in the presence of a base. The resulting intermediate is then treated with 4-methylmorpholine N-oxide to form Azepan-1-yl(oxan-4-yl)methanone.
Scientific Research Applications
Azepan-1-yl(oxan-4-yl)methanone has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, Azepan-1-yl(oxan-4-yl)methanone demonstrated promising results in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR tyrosine kinase inhibitor (TKI) therapy. Subsequent phase II and III clinical trials have shown that Azepan-1-yl(oxan-4-yl)methanone has a high response rate and prolonged progression-free survival in this patient population.
properties
IUPAC Name |
azepan-1-yl(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(11-5-9-15-10-6-11)13-7-3-1-2-4-8-13/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYQYRVYUGDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(oxan-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.